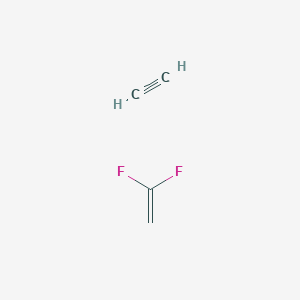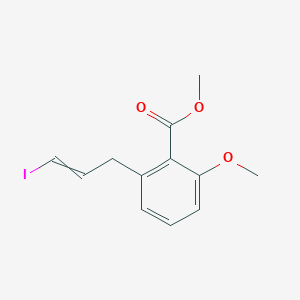
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom attached to a prop-2-en-1-yl group, which is further connected to a methoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxybenzoic acid and 3-iodoprop-2-en-1-ol.
Esterification: The 6-methoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 6-methoxybenzoate.
Alkylation: The methyl 6-methoxybenzoate is then subjected to alkylation with 3-iodoprop-2-en-1-ol under basic conditions, typically using a base like potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Alkylation: Continuous flow alkylation processes to ensure high yield and purity.
Purification: The final product would be purified using techniques such as recrystallization or chromatography to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The double bond in the prop-2-en-1-yl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of saturated benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methoxybenzoate moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds or reversible interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3-bromoprop-2-en-1-yl)-6-methoxybenzoate
- Methyl 2-(3-chloroprop-2-en-1-yl)-6-methoxybenzoate
- Methyl 2-(3-fluoroprop-2-en-1-yl)-6-methoxybenzoate
Uniqueness
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and more effective in binding to biological targets.
Propiedades
Número CAS |
624727-25-9 |
|---|---|
Fórmula molecular |
C12H13IO3 |
Peso molecular |
332.13 g/mol |
Nombre IUPAC |
methyl 2-(3-iodoprop-2-enyl)-6-methoxybenzoate |
InChI |
InChI=1S/C12H13IO3/c1-15-10-7-3-5-9(6-4-8-13)11(10)12(14)16-2/h3-5,7-8H,6H2,1-2H3 |
Clave InChI |
ZENQLONROXFMHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C(=O)OC)CC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
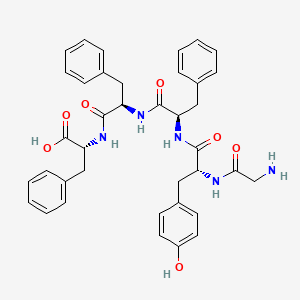
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
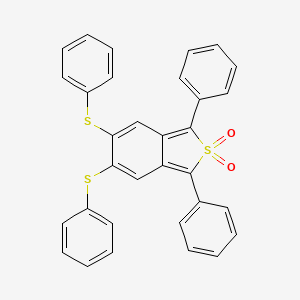
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
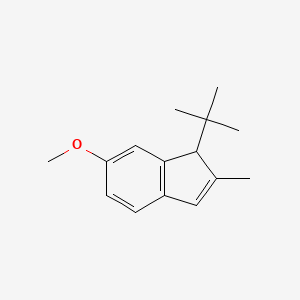
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)

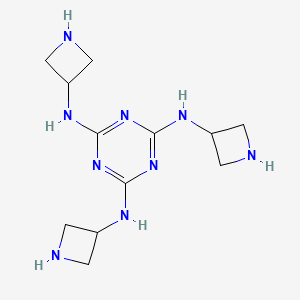
![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
